molecular formula C18H18O3 B8173082 2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene

2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene

Cat. No.: B8173082
M. Wt: 282.3 g/mol
InChI Key: YGYNZHZJFWJAGE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, ethynyl, and methoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable benzene derivative. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The methoxyethoxy group is often introduced through etherification reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyloxy and methoxyethoxy groups can enhance solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-ethynyl-3-(2-methoxyethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl group allows for unique reactivity, while the benzyloxy and methoxyethoxy groups enhance its solubility and potential biological activity .

Properties

IUPAC Name

1-ethynyl-3-(2-methoxyethoxy)-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-16-10-7-11-17(20-13-12-19-2)18(16)21-14-15-8-5-4-6-9-15/h1,4-11H,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYNZHZJFWJAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1OCC2=CC=CC=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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